

A Guide to Inter-Laboratory Comparison of Aflatoxin M2 Analysis Methods

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Compound of Interest

Compound Name: Aflatoxin M2-13C17

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This guide provides a comprehensive comparison of analytical methods for the quantification of Aflatoxin M2 (AFM2) in various matrices, with a primary focus on dairy products. Aflatoxin M2, a hydroxylated metabolite of Aflatoxin B2, is a mycotoxin that can be present in the milk of animals that have consumed contaminated feed.[1][2] Due to its potential carcinogenic properties, accurate and reliable analysis of AFM2 is crucial for food safety and public health. [2]

Inter-laboratory comparisons, often organized as proficiency testing (PT) schemes, are essential for evaluating and ensuring the quality and comparability of results from different laboratories.[3][4][5] Organizations like Fapas and LGC offer proficiency tests for mycotoxins, which can include aflatoxins in various food matrices.[6][7][8] While detailed reports of these studies are often restricted to participants, the principles of comparing laboratory performance through z-scores and assessing method precision (repeatability and reproducibility) are fundamental to ensuring the reliability of analytical data.[3]

This guide summarizes performance data from published validation studies of the most common analytical techniques for AFM2 determination: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Data Presentation: Performance of Analytical Methods for Aflatoxin M2

The following tables summarize the performance characteristics of HPLC-FLD and UHPLC-MS/MS for the analysis of Aflatoxin M2 based on data from various validation studies.

Table 1: Performance of HPLC-FLD for Aflatoxin M2 Analysis

Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Commercial Dairy Products	124.42–151.73 ng/kg	-	64–102	[3]
Raw Cow Milk	1.86 ng/L	6.21 ng/L	70	[9]

Table 2: Performance of UHPLC-MS/MS for Aflatoxin M2 Analysis

Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
Peanut	0.03 - 0.26 ng/g	0.1 - 0.88 ng/g	71 - 101	[10]
UHT and Powdered Milk	-	>0.009 µg/kg (UHT), >0.08 µg/kg (Powdered)	72 - 121	[5] [11]
Animal Milk	-	15.6 pg/mL	>75	[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are outlines of typical experimental protocols for the analysis of Aflatoxin M2 using HPLC-FLD and UHPLC-MS/MS.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method often requires derivatization to enhance the fluorescence of aflatoxins.

a) Sample Preparation and Extraction:

- **Dairy Products:** A sample of milk or reconstituted milk powder is centrifuged to separate the fat layer. The skimmed milk is then subjected to extraction.[\[1\]](#)
- **Extraction:** The sample is typically extracted with a solvent mixture such as acetonitrile/water. [\[2\]](#)
- **Cleanup:** Immunoaffinity columns (IAC) are widely used for the cleanup of aflatoxins.[\[13\]](#) The extract is passed through the IAC, which contains antibodies that specifically bind to aflatoxins. After a washing step to remove interfering compounds, the aflatoxins are eluted with a solvent like methanol.

b) Derivatization:

- **Pre-column Derivatization:** The eluted extract is evaporated to dryness and then derivatized using an agent like trifluoroacetic acid (TFA) to enhance the fluorescence of Aflatoxin M2.[\[1\]](#)
- **Post-column Derivatization:** Alternatively, post-column derivatization can be performed by reacting the column effluent with a reagent like bromine, which is generated electrochemically (Kobra Cell) or by using pyridinium hydrobromide perbromide (PBPB).[\[2\]](#)

c) HPLC-FLD Analysis:

- **Chromatographic Separation:** The derivatized extract is injected into an HPLC system equipped with a C18 analytical column. An isocratic or gradient mobile phase, typically a mixture of water, acetonitrile, and methanol, is used to separate the aflatoxins.
- **Fluorescence Detection:** The separated aflatoxins are detected by a fluorescence detector set at appropriate excitation and emission wavelengths (e.g., excitation ~365 nm, emission ~435 nm).[\[13\]](#)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity and generally does not require derivatization.

a) Sample Preparation and Extraction (QuEChERS method):

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular sample preparation technique.^{[5][10][11]}

- **Extraction:** A sample is homogenized with water and then extracted with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride).^[10]
- **Cleanup:** After centrifugation, an aliquot of the supernatant is subjected to dispersive solid-phase extraction (d-SPE) by adding a mixture of sorbents (e.g., PSA, C18) to remove interfering matrix components.^[10]

b) UHPLC-MS/MS Analysis:

- **Chromatographic Separation:** The final extract is injected into a UHPLC system coupled to a tandem mass spectrometer. A rapid separation is achieved on a sub-2 μm particle column.
- **Mass Spectrometric Detection:** Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for Aflatoxin M2, which provides high selectivity and sensitivity.^{[10][12]}

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the analysis of Aflatoxin M2 in a laboratory setting, from sample reception to the final report.

Caption: Experimental workflow for Aflatoxin M2 analysis.

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